molecular formula C14H18BrNO3 B13552414 Tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13552414
M. Wt: 328.20 g/mol
InChI Key: RQSHFNCPWDVTPK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-bromobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), bases (potassium carbonate, sodium hydride), solvents (DMF, THF).

    Oxidation: Oxidizing agents (PCC, Dess-Martin periodinane), solvents (dichloromethane, acetonitrile).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, ethanol).

Major Products

    Substitution: Formation of substituted azetidines.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

    Materials Science: It can be incorporated into polymeric materials to enhance their mechanical and thermal properties.

    Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of complex organic molecules.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The bromophenyl group can interact with hydrophobic pockets, while the hydroxyl and carboxylate groups can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-(2-methylphenyl)-3-hydroxyazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in various chemical reactions and enhance the compound’s reactivity. The bromine atom also increases the compound’s lipophilicity, which can affect its biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-6-4-5-7-11(10)15/h4-7,18H,8-9H2,1-3H3

InChI Key

RQSHFNCPWDVTPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2Br)O

Origin of Product

United States

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